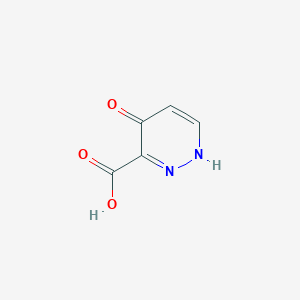
2-肼嗪基-6-甲氧基-3-甲基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound belonging to the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is notable for its unique chemical structure, which includes a hydrazinyl group, a methoxy group, and a methyl group attached to a quinoline ring. It is widely used in various scientific experiments due to its distinctive properties.
科学研究应用
2-Hydrazinyl-6-methoxy-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-6-methoxy-3-methylquinoline typically involves the reaction of 6-methoxy-3-methylquinoline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The hydrazine hydrate acts as a nucleophile, attacking the quinoline ring to form the hydrazinyl derivative .
Industrial Production Methods: Industrial production of 2-hydrazinyl-6-methoxy-3-methylquinoline follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions: 2-Hydrazinyl-6-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to other amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
作用机制
The mechanism of action of 2-hydrazinyl-6-methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.
相似化合物的比较
- 2-Hydrazinyl-6-methoxyquinoline
- 2-Hydrazinyl-3-methylquinoline
- 6-Methoxy-3-methylquinoline
Comparison: 2-Hydrazinyl-6-methoxy-3-methylquinoline is unique due to the presence of all three functional groups (hydrazinyl, methoxy, and methyl) on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group enhances its solubility and stability, while the hydrazinyl group provides reactive sites for further chemical modifications .
属性
CAS 编号 |
1017360-52-9 |
|---|---|
分子式 |
C11H13N3O |
分子量 |
203.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



